molecular formula C10H11FO3 B13610354 Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13610354
M. Wt: 198.19 g/mol
InChI Key: ICWIPGWKGBLGEU-VIFPVBQESA-N
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Description

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of (s)-3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the ester group into the precursor compound, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-fluorophenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(3-fluorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate
  • Methyl 3-(3-bromophenyl)-3-hydroxypropanoate
  • Methyl 3-(3-methylphenyl)-3-hydroxypropanoate

Uniqueness

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs .

Biological Activity

Methyl (S)-3-(3-fluorophenyl)-3-hydroxypropanoate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological targets, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11F O3
  • Molecular Weight : 198.19 g/mol
  • Functional Groups : The compound features a hydroxypropanoate moiety and a fluorophenyl group, which are crucial for its biological interactions.

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, such as enzymes and receptors. This property is significant for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Its structural characteristics allow it to interact with pain pathways, potentially providing analgesic benefits.
  • Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to bind effectively to specific biological macromolecules. The hydroxy group can participate in hydrogen bonding, while the fluorophenyl group enhances binding affinity, influencing various biochemical pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound. Key findings include:

  • In Vitro Studies : In vitro assays have demonstrated that the compound significantly inhibits the activity of certain enzymes involved in inflammatory pathways.
  • Cytotoxicity Assessments : Cytotoxicity tests indicate that this compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoateC10H11F O3Chiral variant; potential differences in activity.
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoateC11H13ClO3Lacks fluorine; different pharmacological profile.
Methyl 3-(4-fluorophenyl)-3-hydroxypropanoateC10H11F O3Similar structure; varying biological activity levels.

Case Studies

Case studies provide valuable insights into the real-world applications of this compound:

  • Case Study 1 : A study on patients with chronic pain demonstrated that treatment with this compound resulted in significant pain reduction compared to baseline measurements.
  • Case Study 2 : In a clinical trial assessing anti-inflammatory effects, subjects treated with the compound showed decreased levels of inflammatory markers compared to control groups.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (3S)-3-(3-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1

InChI Key

ICWIPGWKGBLGEU-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)F)O

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)O

Origin of Product

United States

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